molecular formula C9H12ClF2NO B2703028 (1R)-1-[3-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride CAS No. 2089671-34-9

(1R)-1-[3-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride

Cat. No.: B2703028
CAS No.: 2089671-34-9
M. Wt: 223.65
InChI Key: CWWAOZJYKZZKQB-FYZOBXCZSA-N
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Description

(1R)-1-[3-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a difluoromethoxy group attached to a phenyl ring, which is further connected to an ethanamine moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-[3-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common approach includes the following steps:

    Formation of the Difluoromethoxy Group:

    Amination: The next step involves the introduction of the ethanamine moiety. This can be done through reductive amination of the corresponding ketone or aldehyde intermediate.

    Hydrochloride Salt Formation: Finally, the free base of the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-[3-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) can be used for halogenation and nitration reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

(1R)-1-[3-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of (1R)-1-[3-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity for these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

  • (1R)-1-[3-(trifluoromethoxy)phenyl]ethan-1-amine hydrochloride
  • (1R)-1-[3-(methoxy)phenyl]ethan-1-amine hydrochloride
  • (1R)-1-[3-(chloromethoxy)phenyl]ethan-1-amine hydrochloride

Uniqueness

The presence of the difluoromethoxy group in (1R)-1-[3-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs. These characteristics can enhance its efficacy and reduce potential side effects in various applications.

Properties

IUPAC Name

(1R)-1-[3-(difluoromethoxy)phenyl]ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2NO.ClH/c1-6(12)7-3-2-4-8(5-7)13-9(10)11;/h2-6,9H,12H2,1H3;1H/t6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWWAOZJYKZZKQB-FYZOBXCZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)OC(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=CC=C1)OC(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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